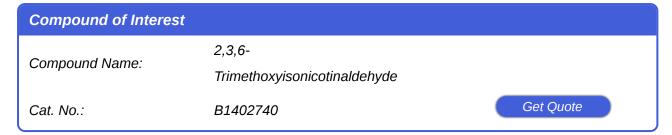


In-Depth Technical Guide: 2,3,6-Trimethoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of 2,3,6-

Trimethoxyisonicotinaldehyde, a polysubstituted pyridine derivative of interest to researchers, scientists, and drug development professionals. The document details its chemical and physical properties, experimental protocols for its synthesis and application, and explores potential biological signaling pathways.

Compound Data Summary

Quantitative data for **2,3,6-Trimethoxyisonicotinaldehyde** is summarized in the table below for easy reference and comparison.



Property	Value
Molecular Weight	197.19 g/mol
Molecular Formula	C ₉ H ₁₁ NO ₄
IUPAC Name	2,3,6-trimethoxypyridine-4-carbaldehyde
CAS Number	1364917-16-7
Appearance	Typically a solid
Solubility	Soluble in organic solvents like methanol and ethanol
SMILES	COC1=NC(=C(C(=C1)C=O)OC)OC
InChI Key	QFGPUXBJJHMZCX-UHFFFAOYSA-N

Experimental Protocols Generalized Synthesis of 2,3,6Trimethoxyisonicotinaldehyde

The synthesis of **2,3,6-Trimethoxyisonicotinaldehyde** is generally achieved through the methoxylation of a suitable isonicotinaldehyde precursor. While a specific detailed protocol is not widely published, a generalized procedure based on common organic synthesis techniques is outlined below.

Objective: To introduce three methoxy groups onto the isonicotinal dehyde backbone.

Materials:

- Isonicotinaldehyde derivative (e.g., a halogenated precursor)
- Sodium methoxide (NaOMe)
- Methanol (MeOH, anhydrous)
- Inert solvent (e.g., Dimethylformamide DMF, anhydrous)



- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- A solution of the isonicotinal dehyde precursor is prepared in an anhydrous inert solvent, such as DMF, under an inert atmosphere (e.g., nitrogen or argon).
- Sodium methoxide is added portion-wise to the solution at a controlled temperature, typically
 ranging from room temperature to elevated temperatures, depending on the reactivity of the
 substrate.
- The reaction mixture is stirred for a period of time, which can range from a few hours to overnight, until the reaction is complete (monitored by Thin Layer Chromatography - TLC or Liquid Chromatography-Mass Spectrometry - LC-MS).
- Upon completion, the reaction is carefully quenched by the addition of a suitable quenching solution.
- The product is extracted into an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.
- The solvent is removed under reduced pressure to yield the crude product.
- Purification is performed using techniques such as column chromatography on silica gel or recrystallization to afford the pure 2,3,6-Trimethoxyisonicotinaldehyde.

Use of 2,3,6-Trimethoxyisonicotinaldehyde in the Synthesis of a TBAJ-876 Fragment

This protocol details the use of **2,3,6-Trimethoxyisonicotinaldehyde** as a key intermediate in the synthesis of a fragment of TBAJ-876, an anti-tuberculosis drug candidate.



Objective: To perform an aldol condensation reaction between 6-bromo-3,4-dihydroquinolin-2(1H)-one and **2,3,6-trimethoxyisonicotinaldehyde**.

Materials:

- 6-bromo-3,4-dihydroquinolin-2(1H)-one
- 2,3,6-Trimethoxyisonicotinaldehyde
- Methanol (MeOH, dry)
- Sodium methoxide (NaOMe) in Methanol

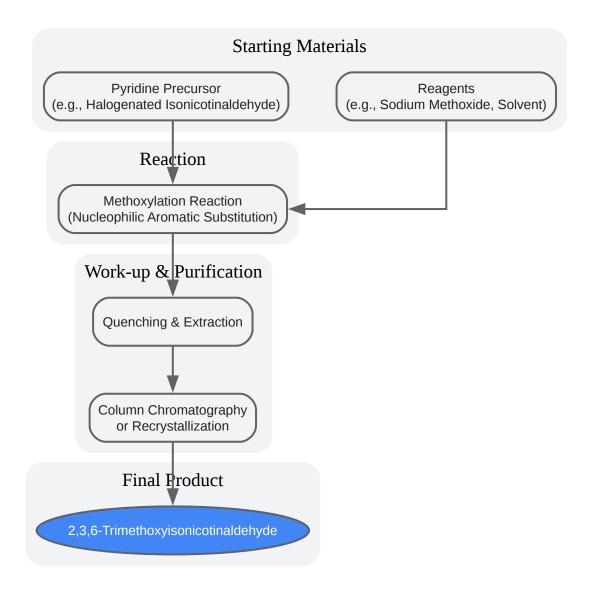
Procedure:

- To a reaction vessel equipped with a stirrer, condenser, and under a nitrogen atmosphere, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (1.5 equivalents), **2,3,6-trimethoxyisonicotinaldehyde** (1.0 equivalent), and dry methanol.
- Stir the mixture at room temperature for approximately 5 minutes.
- Add a solution of sodium methoxide in methanol (3.0 equivalents) in one portion.
- Heat the reaction mixture to reflux. The mixture should turn from turbid to clear.
- Maintain the reflux for 24 hours, monitoring the reaction progress by a suitable analytical method like HPLC.
- Upon completion, the reaction mixture is worked up to isolate the desired product. This typically involves removal of the solvent, followed by extraction and purification steps.

Visualized Workflows and Pathways Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of polysubstituted pyridines, which is applicable to the conceptual synthesis of **2,3,6- Trimethoxyisonicotinaldehyde**.





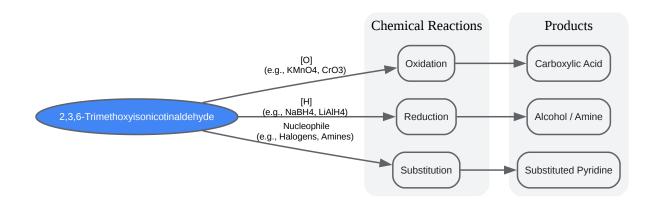
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Generalized synthesis workflow.

Chemical Reactions of 2,3,6-Trimethoxyisonicotinaldehyde

This diagram illustrates the primary chemical transformations that **2,3,6- Trimethoxyisonicotinaldehyde** can undergo.





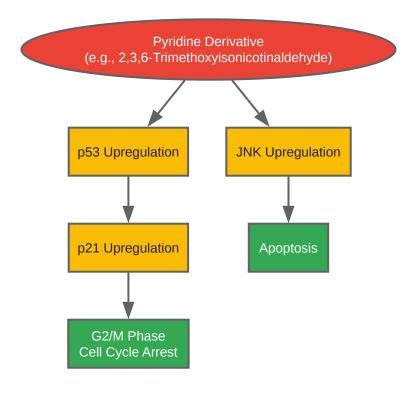
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Key chemical reactions.

Representative Anticancer Signaling Pathway for Pyridine Derivatives

While the specific mechanism of action for **2,3,6-Trimethoxyisonicotinaldehyde** is still under investigation, some pyridine derivatives have been shown to exhibit anticancer properties.[1] The following diagram illustrates a representative signaling pathway for such compounds, involving cell cycle arrest and apoptosis.[1]





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Representative anticancer pathway.

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References

- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,3,6-Trimethoxyisonicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1402740#molecular-weight-of-2-3-6trimethoxyisonicotinaldehyde]

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